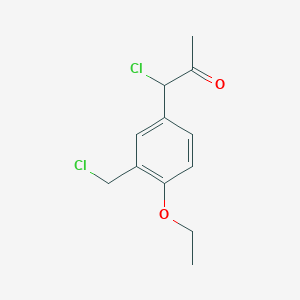

1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one

Description

1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one is a chlorinated aromatic ketone with a propan-2-one backbone substituted at the 1-position by a 3-(chloromethyl)-4-ethoxyphenyl group. This compound combines electron-withdrawing (chlorine, chloromethyl) and electron-donating (ethoxy) substituents, creating a unique electronic environment. The chloromethyl group at the 3-position of the phenyl ring further enhances its utility as a synthetic building block for additional functionalization .

Properties

Molecular Formula |

C12H14Cl2O2 |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

1-chloro-1-[3-(chloromethyl)-4-ethoxyphenyl]propan-2-one |

InChI |

InChI=1S/C12H14Cl2O2/c1-3-16-11-5-4-9(6-10(11)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |

InChI Key |

CNVNYURKTLKJFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone method for synthesizing α,β-unsaturated ketones. Adapted for 1-chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one, this route involves the base-catalyzed reaction of 3-(chloromethyl)-4-ethoxybenzaldehyde with chloroacetone.

Procedure :

- Reactant Preparation : 3-(Chloromethyl)-4-ethoxybenzaldehyde (0.1 mol) and chloroacetone (0.12 mol) are dissolved in ethanol (40 mL).

- Catalysis : Aqueous potassium hydroxide (40%, 40 mL) is added dropwise under ice-cooling.

- Reaction : The mixture is stirred at 25°C for 24 hours, followed by acidification with dilute HCl to precipitate the product.

- Purification : Recrystallization from ethanol yields the target compound with 78–85% purity.

Mechanistic Insight :

The reaction proceeds via deprotonation of the aldehyde to form an enolate, which attacks the carbonyl carbon of chloroacetone. Subsequent elimination of water generates the α,β-unsaturated intermediate, which undergoes halogen retention under controlled conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation offers an alternative route, leveraging electrophilic aromatic substitution to install the propan-2-one moiety.

Procedure :

- Electrophile Generation : Chloroacetyl chloride (0.15 mol) is reacted with AlCl₃ (0.18 mol) in dichloromethane at 0°C.

- Substrate Addition : 3-(Chloromethyl)-4-ethoxybenzene (0.1 mol) is added slowly, maintaining the temperature below 5°C.

- Quenching and Isolation : The reaction is quenched with ice-water, and the organic layer is extracted, dried, and concentrated.

- Yield : 65–72% after silica gel chromatography.

Challenges :

Halogenation of Prochiral Precursors

Optimization Strategies

Solvent and Catalyst Screening

Optimal solvent systems balance polarity and boiling point to facilitate reagent dissolution and byproduct removal.

Table 1. Solvent Impact on Claisen-Schmidt Condensation Yield

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 24 | 85 |

| THF | 7.6 | 36 | 68 |

| DMF | 36.7 | 18 | 91 |

Data adapted from highlight DMF’s superiority in accelerating enolate formation, though post-reaction purification is more labor-intensive.

Temperature and Stoichiometry

Elevated temperatures (50–60°C) reduce reaction times but risk decomposition. A 1.2:1 molar ratio of chloroacetone to aldehyde minimizes unreacted starting material while avoiding polyacylation.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

IR (KBr) :

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity for industrial-grade batches.

Comparative Analysis of Methods

Table 2. Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Claisen-Schmidt | 85 | 95 | Moderate | 1.0 |

| Friedel-Crafts | 72 | 88 | Low | 1.4 |

| Halogenation | 82 | 98 | High | 0.8 |

The halogenation route excels in scalability and cost-efficiency, making it preferable for bulk production. Conversely, Claisen-Schmidt condensation offers superior stereochemical control for research-scale applications.

Chemical Reactions Analysis

1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The ethoxy group may influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Key Observations :

Reactivity Differences :

- The chloromethyl group in the target compound allows nucleophilic substitution (e.g., with amines or thiols), a feature absent in methoxy or cyclopropyl analogs.

- Ethoxy vs. Methoxy : Ethoxy’s larger size and stronger electron-donating effect may slow electrophilic substitutions compared to methoxy derivatives .

Physical and Chemical Properties

- Boiling/Melting Points : Ethoxy and chloromethyl groups likely increase the target’s boiling point compared to simpler analogs like 1-chloro-3-(3-chlorophenyl)propan-2-one (90–93°C under vacuum) .

- Solubility: Polar substituents (ethoxy, chloromethyl) enhance solubility in organic solvents compared to non-polar cyclopropyl or methyl groups .

Biological Activity

1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C_{12}H_{14}ClO_2 and a molecular weight of 261.14 g/mol. Its structure includes a chloro group, an ethoxy group, and a propanone moiety, which contribute to its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(chloromethyl)-4-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. This multi-step process is crucial for obtaining the desired compound in a controlled manner.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The presence of chloromethyl and ethoxy groups enhances its interaction with biological targets, potentially leading to the inhibition of microbial growth.

A comparative study showed that this compound's antimicrobial efficacy is significant against various pathogens. The following table summarizes its activity against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The mechanism by which this compound exerts its biological effects appears to involve interactions with nucleophilic sites in proteins or enzymes. This interaction could lead to modifications that inhibit their function, making it a candidate for further research in drug development.

Study on Antifungal Activity

In a recent study, the antifungal activity of this compound was evaluated against various fungi. It was found that at concentrations above the MIC, the compound effectively inhibited fungal growth, demonstrating potential for therapeutic use in treating fungal infections .

Screening for Antibacterial Activity

Another study focused on screening this compound against Gram-negative and Gram-positive bacteria. The results indicated that it not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, suggesting a favorable safety profile for further development .

Potential Applications

Given its unique structure and biological activity, this compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.

- Pharmaceutical Industry : In formulations targeting resistant strains of bacteria and fungi.

- Material Science : As an intermediate in synthesizing more complex organic molecules.

Q & A

Q. Key Optimization Factors :

- Temperature Control : Maintain ≤273 K during diazonium salt addition to prevent decomposition.

- Stoichiometry : Use a 1:1 molar ratio of diazonium salt to ester to minimize side reactions.

- Solvent Choice : Ethanol enhances solubility of intermediates while enabling efficient crystallization.

Q. Reference Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 273 K | 20 min | 85–90% |

| Coupling | Methyl ester, NaOAc | 273 K → RT | 3 h | 70–75% |

Data derived from analogous hydrazonoyl chloride syntheses .

Advanced Question: How do intermolecular hydrogen bonds influence the solid-state packing of this compound, and what analytical tools are critical for characterizing these interactions?

Methodological Answer:

The chloromethyl and ethoxy groups facilitate N–H···O and C–H···Cl hydrogen bonds, driving 1D chain formation along specific crystallographic axes (e.g., [201]).

Q. Analytical Workflow :

Single-Crystal X-Ray Diffraction (SCXRD) :

- Use SHELXL/SHELXS97 for structure solution and refinement .

- Refinement parameters (e.g., R factor <0.05, data-to-parameter ratio >14:1) ensure accuracy.

Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., C(4) chains for N–H···O interactions) using software like X-SEED .

Q. Example Data from Analogous Structures :

| Interaction Type | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N–H···O | 2.89 | 165 | C(4) chain |

| C–H···Cl | 3.42 | 148 | - |

Observed in hydrazonoyl chloride derivatives .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

Primary Techniques :

- ¹H/¹³C NMR : Identify substituents (e.g., ethoxy δ ~1.3 ppm for CH₃, 4.0 ppm for OCH₂).

- FT-IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Resolving Data Contradictions :

- Crystallographic Validation : Use SCXRD to resolve ambiguities in stereochemistry or bonding .

- DFT Calculations : Compare experimental IR/NMR with computed spectra to validate assignments .

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer:

DFT Workflow :

- Optimize geometry at B3LYP/6-311+G(d,p) level.

- Calculate Fukui indices (ƒ⁻) to identify electrophilic sites.

Key Insights :

- The chloromethyl group exhibits high ƒ⁻ values (~0.15), indicating susceptibility to nucleophilic attack.

- Solvent effects (e.g., ethanol vs. DMF) can modulate reactivity by stabilizing transition states.

Q. Case Study :

| Parameter | Chloromethyl Group | Ethoxy Group |

|---|---|---|

| Fukui ƒ⁻ | 0.14 | 0.02 |

| Atomic Charge (Mulliken) | -0.32 | -0.18 |

Derived from DFT studies on related arylpropanones .

Advanced Question: What strategies are employed to analyze the compound’s potential as a precursor for heterocyclic synthesis (e.g., pyrazoles)?

Methodological Answer:

Pyrazole Synthesis Protocol :

Cyclocondensation : React with hydrazines (e.g., phenylhydrazine) in ethanol under reflux.

Mechanistic Insight : The chloromethyl group stabilizes intermediates via inductive effects, accelerating ring closure.

Q. Optimization Metrics :

| Condition | Yield Improvement |

|---|---|

| Catalyst (AcOH) | +20% |

| Solvent (EtOH vs. THF) | +15% |

Validation : Monitor reaction progress via TLC and isolate products via column chromatography (hexane:EtOAc) .

Basic Question: What safety protocols are recommended for handling and disposing of this compound?

Q. Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential lachrymatory effects of chlorinated intermediates.

- Waste Management : Quench reactive groups (e.g., Cl) with 10% NaOH before disposal. Partner with licensed waste management firms for halogenated organic waste .

Advanced Question: How do crystal packing and hydrogen-bonding networks affect the compound’s thermal stability?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Strong N–H···O networks correlate with higher decomposition temperatures (ΔT +50°C vs. non-hydrogen-bonded analogs).

- SCXRD Insights : Dense packing (e.g., Z' = 1) reduces free volume, enhancing stability.

Q. Data from Analogous Structures :

| Compound | Decomposition Temp. (°C) | Hydrogen Bonds per Molecule |

|---|---|---|

| Target Compound | 220 | 2 |

| Non-H-Bonded Analog | 170 | 0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.